Croceaine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

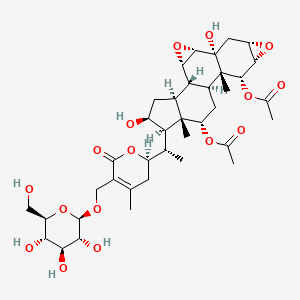

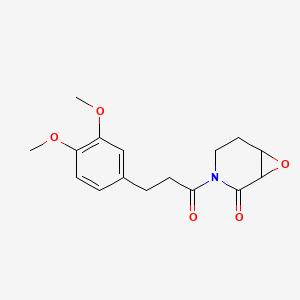

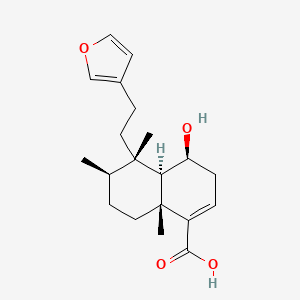

Croceaine A is a natural product found in Palicourea crocea with data available.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Croceaine A, an alkaloid isolated from Palicourea crocea, has been studied for its antioxidant and anti-inflammatory activities. Research indicates that it exhibits significant antioxidant activity against ABTS radicals and malondialdehyde (MDA), suggesting potential utility in reducing oxidative stress. Additionally, Croceaine A demonstrated an anti-edematogenic effect in paw edema models and significantly reduced mechanical hyperalgesia and cold response in mice, alongside a reduction in leukocyte migration in a pleurisy model, indicating strong anti-inflammatory effects (Formagio et al., 2019).

Neuroprotective Effects

Studies on crocin, a compound related to Croceaine A, have revealed its neuroprotective properties, particularly against oxidative stress induced by ischemia/reperfusion injury in rat retinas. The treatment with crocin resulted in a notable protection of retinal cells, potentially due to its antioxidant and antiapoptotic properties (Li Chen, Yun Qi, Xinguang Yang, 2015). Furthermore, crocin has been shown to reverse amyloid β-induced memory deficits in Alzheimer's disease models, suggesting therapeutic values in managing neurodegenerative disorders (Asadi et al., 2015).

Cardioprotective Effects

Crocin also exhibits cardioprotective effects. For instance, it has been shown to protect against cardiotoxicity induced by diazinon in rats, suggesting its potential in mitigating cardiac damage caused by toxic substances. The protective effects are primarily attributed to its antioxidant properties, which reduce lipid peroxidation and alleviate apoptosis (Razavi et al., 2013). Additionally, crocin's ability to modulate hemodynamic and antioxidant derangements offers protective roles in isoproterenol-induced cardiac toxicity (Goyal et al., 2010).

Diuretic Effects

Crocine, another compound related to Croceaine A, has been confirmed to have a diuretic effect in rats, suggesting its potential use in conditions requiring increased urine output. This effect is partially mediated through the stimulation of nitric oxide (Hassanin, 2015).

Anticancer Properties

Crocin has shown synergistic apoptotic effects with cisplatin on osteosarcoma cells, indicating its potential as an adjunct in cancer therapy. This effect is linked to up-regulation of caspase-3 and caspase-8, key proteins involved in apoptosis (Li et al., 2013).

Propiedades

Nombre del producto |

Croceaine A |

|---|---|

Fórmula molecular |

C27H32N2O9 |

Peso molecular |

528.5 g/mol |

Nombre IUPAC |

methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1 |

Clave InChI |

CNDZNSRMCKQXEC-YOBNALRNSA-N |

SMILES isomérico |

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Sinónimos |

croceaine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)